molecular formula C13H13NO4 B600036 Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 57513-54-9

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B600036
CAS RN: 57513-54-9
M. Wt: 247.25
InChI Key: IGIHLDXSSGANGR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that has been used in the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties . It is a heterocyclic enol containing a Michael acceptor .


Synthesis Analysis

This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is characterized by a heterocyclic enol containing a Michael acceptor . The compound has a molecular weight of 247.25 .


Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This process leads readily and efficiently to heterocyclic enamines .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a solid at room temperature .

Scientific Research Applications

  • Synthesis and Properties of Quinoline Derivatives : A study by Ukrainets et al. (2006) on the synthesis and properties of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is related to the chemical , explored the alkaline hydrolysis of its ethyl ester (Ukrainets, Sidorenko, Gorokhova, & Shishkina, 2006).

  • Reactivity with Phosphorus Oxychloride : Ukrainets et al. (2009) investigated the reactivity of similar compounds with phosphorus oxychloride, revealing insights into the chemical behavior and potential applications in synthesis (Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009).

  • Formation of 4-Halo-Substituted Derivatives : Another study by Ukrainets et al. (2006) described the formation of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which highlights a method for generating structurally diverse derivatives of similar compounds (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2006).

  • Antitubercular Activity Study : Research on the synthesis and antitubercular activity of related compounds was conducted by Ukrainets, Tkach, and Grinevich (2008), providing insights into potential pharmaceutical applications (Ukrainets, Tkach, & Grinevich, 2008).

  • Anticancer Activity Against Breast Cancer : Gaber et al. (2021) synthesized derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluated their anticancer activity against the breast cancer MCF-7 cell line, suggesting potential therapeutic applications (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).

  • Synthesis of Piperazine Substituted Quinolones : Fathalla and Pazdera (2017) developed a series of piperazine-substituted quinolones, which could be relevant for medicinal chemistry and drug development (Fathalla & Pazdera, 2017).

  • Antihypoxic Activity : Ukrainets, Mospanova, and Davidenko (2014) synthesized derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluated their antihypoxic activity, pointing towards potential applications in treating conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).

  • Spectroscopic Characterization and Reactivity Study : Ranjith et al. (2017) performed a comprehensive spectroscopic characterization and reactivity study of a similar compound, offering valuable information for its use in various scientific applications (Ranjith, Mary, Panicker, Anto, Armaković, Armaković, Musioł, Jampílek, & Alsenoy, 2017).

  • Methylation Study for HBV Inhibition : Kovalenko et al. (2020) explored the methylation of a related compound and its potential as an inhibitor of Hepatitis B Virus replication, indicating its relevance in antiviral research (Kovalenko, Drushlyak, Shishkina, Konovalova, Mariutsa, Bunyatyan, Kravchenko, Ivanov, Ivachtchenko, & Langer, 2020).

  • Ultrasound-Promoted Synthesis of Antibacterial Agents : Balaji et al. (2013) reported on the ultrasound-promoted synthesis of quinoline-pyrimidine derivatives, highlighting their potential as antibacterial agents (Balaji, Rajesh, Ali, & Vijayakumar, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

The compound has been used in the synthesis of amino acid derived quinolin-2 (1H)-one enamines . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1H)-one scaffolds . It is vital to consider the principles of green chemistry .

properties

IUPAC Name

ethyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(17)10-11(15)8-6-4-5-7-9(8)14(2)12(10)16/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIHLDXSSGANGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206122
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

CAS RN

57513-54-9
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester
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Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3Z)-3-[ethoxy(hydroxy)methylidene]-1-methylquinoline-2,4(1H,3H)-dione
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Synthesis routes and methods I

Procedure details

A solution of diethyl malonate (8.16 g, 51 mmol) was added slowly to a suspension of sodium hydride (60% in mineral oil, 2.24 g, 56 mmol) in dimethylacetamide under N2 atmosphere. The mixture was stirred at room temperature until the evolution of hydrogen gas ceased, then heated to 90° C. for 30 min. and cooled to room temperature. A solution of N-methylisatoic anhydride (10 g, 56 mmol) in dimethylacetamide was added slowly and the mixture was heated overnight at 120° C. The mixture was then cooled to room temperature, poured into ice water, and acidified by cold 10% HCl. The solids formed were filtered and washed several times by water to yield 8.47 g (67%) of white solids. M.P. 67° C. 1H NMR (DMSO-d6): δ 1.30 (t, J=7.0 Hz, 3H), 3.53 (s, 3H), 4.32 (q, J=7.0 Hz, 2H), 7.30 (t, J=7.5 Hz, 1H), 7.52 (d, J=8.5 Hz, 1H), 7.75 (t, J=8.4 Hz, 1H), 8.04 (d, J=7.8 Hz, 1H), 13.03 (s, 1H). EIMS m/z 248 (M+1), 270 (M+23). Anal. (C13H13NO4) C, H, N.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of diethyl malonate (68.0 g, 0.425 mol) in DMF (400 mL) was added sodium hydride (66% in oil, 10.8 g, 0.30 mol) under ice-cooling, and the mixture was stirred at the same temperature for 5 min and at room temperature for 15 min. N-Methylisatoic anhydride (50.8 g, 0.287 mol) was added to the obtained mixture by small portions, and the mixture was stirred at 120° C. for 3 hr. Diisopropyl ether (500 mL) was added to the reaction mixture, and the precipitated solid was collected by filtration and washed with diisopropyl ether. The obtained solid was suspended in a mixture of methanol (250 mL) and water (500 mL), 5N hydrochloric acid (60 mL) was added dropwise, and the mixture was extracted twice with ethyl acetate. The combined organic layer was washed with water, and concentrated under reduced pressure. The residue was washed with diisopropyl ether to give the title compound (41.4 g, 58%).
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
58%

Citations

For This Compound
11
Citations
IV Ukrainets, AA Tkach, LY Yang - Chemistry of heterocyclic compounds, 2009 - Springer
A synthesis and study of the spatial structure of 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline have been carried. 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids [1-(4-…
Number of citations: 19 link.springer.com
S Banu, R Bollu, R Bantu, L Nagarapu… - European Journal of …, 2017 - Elsevier
A new series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids 8a-l have been designed and synthesized using peptide coupling agents with substituted N-…
Number of citations: 27 www.sciencedirect.com
I Tomassoli, L Ismaili, M Pudlo, C de Los Ríos… - European journal of …, 2011 - Elsevier
The synthesis, biological evaluation, and molecular modeling of new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides(4), 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-…
Number of citations: 63 www.sciencedirect.com
S Banu, R Bollu, L Nagarapu… - Chemical Biology & …, 2018 - Wiley Online Library
In the quest for new active molecules against Mycobacterium tuberculosis, a series of dihydroquinoline derivatives possessing triazolo substituents were efficiently synthesized using …
Number of citations: 7 onlinelibrary.wiley.com
IV Ukrainets, NY Golik, OV Bevz… - Chemistry of Heterocyclic …, 2011 - Springer
A novel method has been developed for the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters based on the use of monoethyl malonate as an acylating agent …
Number of citations: 3 link.springer.com
IV Ukrainets, AA Tkach, LV Sidorenko… - Chemistry of …, 2006 - Springer
R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides have been prepared. It has been shown experimentally that these compounds are brominated by molecular bromine …
Number of citations: 8 link.springer.com
I Tomassoli, G Herlem, F Picaud… - Monatshefte für Chemie …, 2016 - Springer
The condensation of hydrazine, N-methylhydrazine, and N-phenylhydrazine with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives has been investigated. As a result, …
Number of citations: 18 link.springer.com
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
Number of citations: 43 www.sciencedirect.com
M Pudlo, V Luzet, L Ismaïli, I Tomassoli… - Bioorganic & medicinal …, 2014 - Elsevier
Abstract Design, synthesis and evaluation of new acetylcholinesterase inhibitors by combining quinolinecarboxamide to a benzylpiperidine moiety are described. Then, a series of …
Number of citations: 77 www.sciencedirect.com
V Palomo, DI Perez, C Roca, C Anderson… - Journal of medicinal …, 2017 - ACS Publications
Glycogen synthase kinase 3 β (GSK-3β) is a central target in several unmet diseases. To increase the specificity of GSK-3β inhibitors in chronic treatments, we developed small …
Number of citations: 71 pubs.acs.org

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